![molecular formula C26H19NO4S B2830096 N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide CAS No. 36062-31-4](/img/structure/B2830096.png)

N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

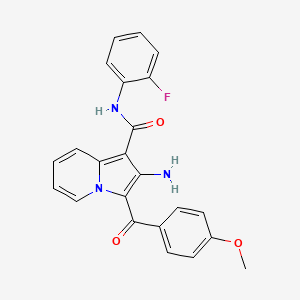

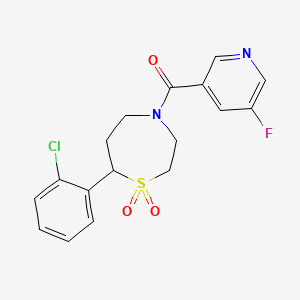

N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide, also known as HN1, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. HN1 is a sulfonamide derivative that exhibits anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Organic Semiconductors

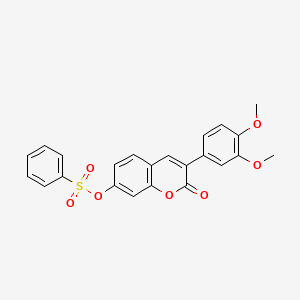

The BIT (3,3′-dihydroxy-2,2′-biindan-1,1′-dione) structure, which is a close analogue of indigo, has been investigated as an organic semiconductor. Researchers have developed a new synthetic route to access BIT derivatives under mild conditions. These derivatives exhibit rapid tautomerization through intramolecular double proton transfer in solution and solid-state environments. Quantum chemical calculations suggest a potential interplay between double proton transfer and charge transport. Notably, a monoalkylated BIT derivative with a lamellar packing structure demonstrated a hole mobility of up to 0.012 cm² V⁻¹ s⁻¹ in an organic field-effect transistor .

Inclusion Complexes

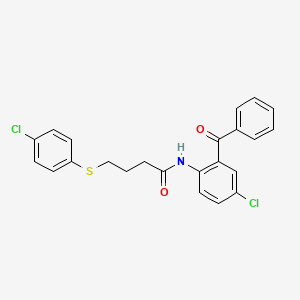

The host compounds 1,1’-binaphthyl-2,2′-dihydroxy-5,5′-dicarboxylic acid (1) and 1,1’-binaphthyl-2,2′-dihydroxy-6,6′-dicarboxylic acid (2) have been synthesized and studied for their inclusion properties. These compounds form inclusion complexes with volatile guests such as acetone and methanol. Understanding their behavior in host-guest interactions can have implications in areas like molecular recognition and drug delivery .

Helical Polyurethanes

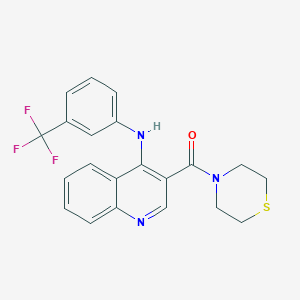

Polyaddition reactions involving BINOL (2,2′-dihydroxy-1,1′-binaphthyl) and diisocyanates led to optically active, helical polyurethanes. Specifically, poly(BINOL-alt-14DIB) and poly(BINOL-alt-13DIB) were synthesized. These helical polymers could find applications in chiral separation, catalysis, and materials science .

Mechanism of Action

Target of Action

Benzenesulfonamide derivatives have been identified as inhibitors of human carbonic anhydrase b . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

Benzenesulfonamide derivatives have been shown to inhibit the activity of carbonic anhydrase enzymes . This inhibition could potentially disrupt the balance of carbon dioxide and bicarbonate in cells, leading to a variety of downstream effects.

Biochemical Pathways

The inhibition of carbonic anhydrase enzymes by benzenesulfonamide derivatives could potentially affect a variety of biochemical pathways, given the role of these enzymes in maintaining ph balance and facilitating various biochemical reactions .

Result of Action

The inhibition of carbonic anhydrase enzymes by benzenesulfonamide derivatives could potentially disrupt cellular ph balance and other biochemical processes, leading to a variety of cellular effects .

properties

IUPAC Name |

N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19NO4S/c28-24-15-14-17-8-4-5-11-19(17)25(24)22-16-23(20-12-6-7-13-21(20)26(22)29)27-32(30,31)18-9-2-1-3-10-18/h1-16,27-29H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHQSSKCNONIFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)C4=C(C=CC5=CC=CC=C54)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-fluorophenethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2830016.png)

![2,2-dimethyl-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propanamide](/img/structure/B2830030.png)

![2-(2-chloroacetamido)-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2830032.png)

![ethyl 3-(8-(4-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2830033.png)

![N~3~-allyl-N~1~-(4-{[(isopropylamino)carbonyl]amino}phenyl)piperidine-1,3-dicarboxamide](/img/structure/B2830036.png)